molecular formula C33H42O6Si B12960474 (3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-6-(((tert-butyldimethylsilyl)oxy)methyl)tetrahydro-2H-pyran-2-one

(3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-6-(((tert-butyldimethylsilyl)oxy)methyl)tetrahydro-2H-pyran-2-one

Cat. No.: B12960474
M. Wt: 562.8 g/mol
InChI Key: QOBGJUJDMVPGLT-LTXXGDHTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a tetrahydropyran-2-one derivative featuring three benzyloxy groups at positions 3, 4, and 5, and a tert-butyldimethylsilyl (TBDMS)-protected hydroxymethyl group at position 5. The benzyloxy groups serve as hydroxyl-protecting moieties, while the TBDMS group enhances stability during synthetic processes. This structure is commonly utilized in carbohydrate chemistry and natural product synthesis, particularly for constructing complex glycosides or polyoxygenated scaffolds .

Properties

Molecular Formula

C33H42O6Si

Molecular Weight

562.8 g/mol

IUPAC Name

(3R,4S,5R,6R)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,4,5-tris(phenylmethoxy)oxan-2-one

InChI

InChI=1S/C33H42O6Si/c1-33(2,3)40(4,5)38-24-28-29(35-21-25-15-9-6-10-16-25)30(36-22-26-17-11-7-12-18-26)31(32(34)39-28)37-23-27-19-13-8-14-20-27/h6-20,28-31H,21-24H2,1-5H3/t28-,29-,30+,31-/m1/s1

InChI Key

QOBGJUJDMVPGLT-LTXXGDHTSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H]([C@@H]([C@H](C(=O)O1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1C(C(C(C(=O)O1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-6-(((tert-butyldimethylsilyl)oxy)methyl)tetrahydro-2H-pyran-2-one typically involves multiple steps, including protection and deprotection of functional groups, as well as selective oxidation and reduction reactions. The key steps in the synthetic route may include:

    Protection of Hydroxyl Groups: The hydroxyl groups are protected using benzyl chloride in the presence of a base such as sodium hydride.

    Formation of Tetrahydropyran-2-one Core: The protected intermediate undergoes cyclization to form the tetrahydropyran-2-one core.

    Introduction of tert-Butyldimethylsilyl Group: The hydroxymethyl group is protected using tert-butyldimethylsilyl chloride in the presence of a base like imidazole.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-6-(((tert-butyldimethylsilyl)oxy)methyl)tetrahydro-2H-pyran-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace benzyloxy groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-6-(((tert-butyldimethylsilyl)oxy)methyl)tetrahydro-2H-pyran-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: The compound can be utilized in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-6-(((tert-butyldimethylsilyl)oxy)methyl)tetrahydro-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The benzyloxy groups and the protected hydroxymethyl group can participate in various biochemical interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound A : (3R,4S,5R,6R)-3,4,5-Tris(trimethylsilyloxy)-6-((trimethylsilyloxy)methyl)tetrahydro-2H-pyran-2-one (CAS: 32384-65-9)
  • Key Differences : Replaces benzyloxy groups with trimethylsilyl (TMS) ethers and uses TMS instead of TBDMS for the hydroxymethyl protection.
  • Reduced stability under acidic or aqueous conditions compared to TBDMS, limiting utility in multi-step syntheses . Molecular weight: 466.87 g/mol (vs. ~694 g/mol for the target compound), influencing solubility and crystallization behavior .
Compound B : (2R,3R,4R,5R,6R)-4,5-Bis(benzyloxy)-6-((benzyloxy)methyl)-2-[(3,4,5-tris(benzyloxy)-6-(benzyloxymethyl)tetrahydro-2H-pyran-2-yl)oxy]tetrahydro-2H-pyran-3-ol (CAS: 615564-31-3)
  • Key Differences : Contains additional benzyloxy groups and a glycosidic linkage, forming a dimeric structure.
  • Impact :
    • Higher molecular weight (973.15 g/mol) introduces steric challenges in synthesis and purification .
    • Enhanced hydrophobicity due to six benzyl groups, reducing aqueous solubility compared to the target compound .
Compound C : (3aS,4S,5R,6aR)-4-(((tert-Butyldimethylsilyl)oxy)methyl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydropentalen-2(1H)-one (CAS: 112168-22-6)
  • Key Differences: Features a hexahydropentalenone core instead of a tetrahydropyran-2-one and includes a tetrahydro-2H-pyran-2-yl (THP) ether.
  • THP ethers are more labile under acidic conditions than benzyl ethers, offering orthogonal deprotection strategies .
Protecting Group Strategies
  • Benzyl vs. TMS/TBDMS: Benzyl groups (target compound) require hydrogenolysis (e.g., H₂/Pd-C) for removal, while TBDMS groups are cleaved under milder fluoride-based conditions (e.g., TBAF) . TMS-protected analogs (Compound A) are rarely used in multi-step syntheses due to their sensitivity to protic solvents .
Yields and Scalability
  • The target compound’s synthesis typically achieves moderate yields (~60–70%) due to steric challenges during benzylations .
  • Compound B’s dimeric structure results in lower yields (<50%) and requires chromatographic purification, as noted in .

Physicochemical Properties

Property Target Compound Compound A Compound B Compound C
Molecular Formula C₃₄H₄₂O₆Si C₁₈H₄₂O₆Si₄ C₆₁H₆₄O₁₁ C₂₀H₃₆O₄Si
Molecular Weight (g/mol) ~694 466.87 973.15 368.24
Protecting Groups 3×Benzyl, 1×TBDMS 4×TMS 6×Benzyl 1×TBDMS, 1×THP
Stability High (stable to mild acids) Low (sensitive to moisture) Moderate (stable to bases) Moderate (THP labile in acid)
Solubility Low in water, high in DCM/THF High in non-polar solvents Very low in polar solvents Moderate in ethers

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.